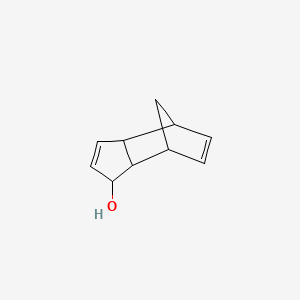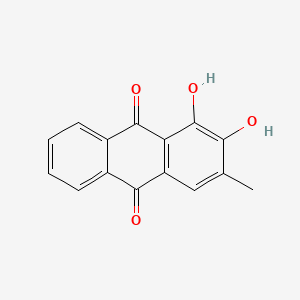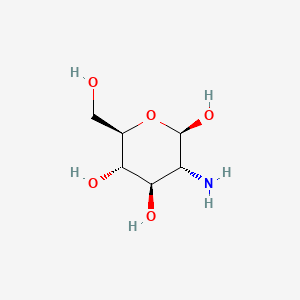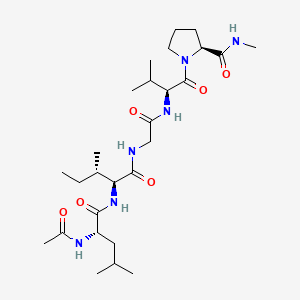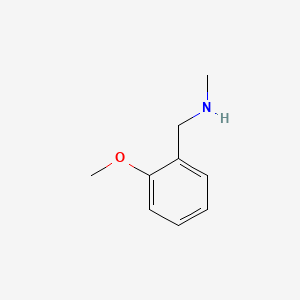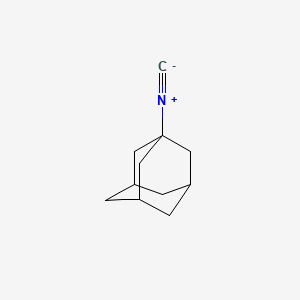
1-Adamantyl isocyanide
Overview
Description
1-Adamantyl isocyanide is a chemical compound with the empirical formula C11H15N . It has a molecular weight of 161.24 .
Molecular Structure Analysis
The molecular structure of 1-Adamantyl isocyanide is represented by the SMILES string [C-]#[N+]C1(C2)C[C@]3([H])C[C@@]2([H])CC@@([H])C3 .Physical And Chemical Properties Analysis
1-Adamantyl isocyanide is a solid substance . It has a melting point range of 188-193°C .Scientific Research Applications
Organic Synthesis: Ugi Reaction
1-Adamantyl isocyanide: plays a significant role in the Ugi four-component reaction (U-4CR), which is a cornerstone in organic synthesis for creating diverse chemical libraries . The compound’s unique reactivity due to its carbenoid and triple bond characters allows it to participate as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Green Chemistry: Isocyanide Synthesis
Innovative synthesis methods for isocyanides, including 1-Adamantyl isocyanide , have been developed to avoid hazardous fumes and lengthy procedures . These methods emphasize increased safety, reduced environmental footprint, and provide access to previously unattainable or highly reactive isocyanide classes.
Photocatalysis: Visible-Light Activity
1-Adamantyl isocyanide: has been identified as a potential visible-light photocatalyst in the oxidative functionalization of C(sp3)–H bonds . This application is particularly promising for the development of new organic photocatalysts that can drive reactions under mild conditions with high efficiency.
Medicinal Chemistry: Drug Design
The structural rigidity and unique electronic properties of 1-Adamantyl isocyanide make it an attractive moiety in drug design . It can be incorporated into small-molecule drugs to improve binding affinity and selectivity towards biological targets.
Material Science: Functionalized Nanoparticles
1-Adamantyl isocyanide: can be used to prepare adamantyl-functionalized nanoparticles through thiol-isocyanate reactions . These nanoparticles have potential applications in drug delivery systems, diagnostic tools, and as components in advanced materials.
Heterocycle Synthesis: Multicomponent Reactions
The isocyanide group in 1-Adamantyl isocyanide is essential for various multicomponent reactions (MCRs) that lead to the formation of heterocycles . These heterocycles are crucial in the development of new therapeutic agents and materials with unique properties.
Metalorganic Chemistry: Complex Formation
Due to its isolobal relationship with carbon monoxide, 1-Adamantyl isocyanide can form complexes with transition metals . This property is exploited in metalorganic chemistry to catalyze various organic transformations.
Information Technology: Molecular Electronics
The electronic properties of 1-Adamantyl isocyanide may be harnessed in the field of molecular electronics . Its ability to act as an electron donor or acceptor can be utilized in designing molecular switches or components for data storage devices.
Safety And Hazards
Future Directions
The future directions in the research of isocyanides, including 1-Adamantyl isocyanide, involve harnessing their unique reactivity for various applications. For instance, aromatic isocyanides can be used as visible-light photocatalysts in the α-amino C(sp3) H functionalization . This opens up possibilities for the development of a new highly tunable class of organic visible-light photocatalysts .
properties
IUPAC Name |
1-isocyanoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRJRJNIFAYHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176630 | |
| Record name | 1-Adamantyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl isocyanide | |
CAS RN |
22110-53-8 | |
| Record name | 1-Adamantyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022110538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Adamantyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isocyanoadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



